2-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyridine-3-carboxamide
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Overview
Description
This compound belongs to the class of organic compounds known as benzenesulfonamides .
Synthesis Analysis
The structure configuration of newly synthesized compounds has been determined by elemental analysis and various spectroscopic (IR, HNMR and GCMS) techniques .Molecular Structure Analysis
The molecular structure of the compound has been determined using 1H-NMR and 13C-NMR . The IR spectrum provides information about the functional groups present in the molecule .Chemical Reactions Analysis
The compound has been tested for its anti-inflammation, analgesic, ulcerogenic, acute toxicity and free radical scavenging action and compared with reference drugs in albino rats .Physical and Chemical Properties Analysis
The compound has a molecular weight of 266.75 g/mol . The exact mass is 266.0280618 g/mol and the monoisotopic mass is also 266.0280618 g/mol . The compound has a topological polar surface area of 70.2 Ų .Scientific Research Applications
DNA Binding Peptides Design
Researchers have designed peptides that bind specifically to DNA sequences by mimicking the natural products netropsin and distamycin A. These peptides, including pyridine-2-carboxamide-netropsin, showcase a novel approach for targeting specific DNA sequences, suggesting potential applications in gene therapy and molecular biology (Wade, Mrksich, & Dervan, 1992).
Antibacterial Activity of Oxadiazole Derivatives
The synthesis and evaluation of 1,3,4-oxadiazole thioether derivatives, incorporating pyridine and thiazole moieties, have demonstrated significant antibacterial activities. These compounds, particularly effective against Xanthomonas oryzae pv. oryzae, offer a new avenue for the development of antibacterial agents (Song et al., 2017).
Novel Polyamides Synthesis
New polyamides based on pyridine and aromatic diamines have been synthesized, showing promising properties for materials science applications. These polyamides, characterized by their solubility and thermal stability, could find applications in the development of new polymers with specific mechanical and chemical properties (Faghihi & Mozaffari, 2008).
Synthetic Methodologies for Thiazinones
A facile method for synthesizing 2-arylimino-2,3-dihydropyrido[3,2-e]-1,3-thiazin-4-ones has been developed, highlighting the versatility of secondary 2-chloropyridine-3-carboxamides in synthetic chemistry. This methodology could be applied in the synthesis of complex heterocyclic compounds for various research and development applications (Kobayashi, Komatsu, Nakamura, & Konishi, 2009).
Glycine Transporter 1 Inhibitor Development
Identification of compounds acting as glycine transporter 1 inhibitors, utilizing pyridine and carboxamide moieties, demonstrates the potential of such chemicals in developing treatments for central nervous system disorders. These compounds exhibit potent inhibitory activity, favorable pharmacokinetics, and an increase in cerebrospinal fluid glycine concentration (Yamamoto et al., 2016).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Some thiazole derivatives have been found to bind to dna and interact with topoisomerase ii, resulting in dna double-strand cracks, a g2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been associated with various biochemical pathways due to their diverse biological activities .
Result of Action
Some thiazole derivatives have demonstrated cytotoxic activity on human tumor cell lines .
Future Directions
Biochemical Analysis
Biochemical Properties
These compounds interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions .
Cellular Effects
Thiazole derivatives have been shown to have various effects on cells, including influencing cell function, impacting cell signaling pathways, altering gene expression, and affecting cellular metabolism .
Molecular Mechanism
Thiazole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
2-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3OS/c1-6-5-16-10(13-6)14-9(15)7-3-2-4-12-8(7)11/h2-5H,1H3,(H,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWSGJZSCEFZXTN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=C(N=CC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00356599 |
Source
|
Record name | AE-641/09636054 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00356599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85678-91-7 |
Source
|
Record name | AE-641/09636054 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00356599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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